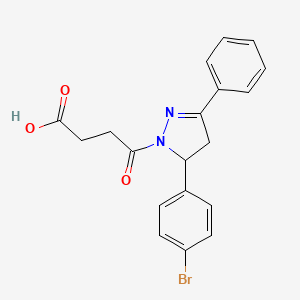

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVOFJCIPEOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation and Fries Rearrangement

Phenol derivatives undergo acetylation followed by Fries rearrangement to yield substituted acetophenones. For example:

Chalcone Formation via Claisen-Schmidt Condensation

Substituted acetophenones react with aromatic aldehydes in alkaline ethanol to form α,β-unsaturated ketones (chalcones). For instance:

- Reaction : 4-Bromoacetophenone and benzaldehyde condense in ethanol with NaOH to yield (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

- Conditions : Reflux at 80°C for 6–8 hours, yielding 70–85%.

Pyrazoline Cyclization: Core Ring Formation

Chalcones react with hydrazine derivatives to form 4,5-dihydro-1H-pyrazolines. Two primary methods are documented:

Hydrazine Hydrate Cyclization

Acid-Catalyzed Cyclization with DMSO/I₂

A modified method from ACS Omega enhances yield and reaction speed:

- Catalyst : 10 mol% I₂ and 4 equiv DMSO in ethanol.

- Conditions : Reflux for 1 hour, achieving 83% yield.

- Advantage : DMSO acts as an oxidant, while I₂ facilitates electrophilic cyclization.

Introduction of the 4-Oxobutanoic Acid Side Chain

The butanoic acid moiety is introduced post-cyclization via two approaches:

Nucleophilic Acyl Substitution

Nitrile Hydrolysis

- Step 1 : Cyanoethylation of pyrazoline using acrylonitrile in basic conditions.

- Step 2 : Hydrolysis of the nitrile to carboxylic acid using HCl (6M, reflux, 2 hours).

- Yield : 95% after hydrolysis.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Temperature and Time

- Cyclization : Reflux (70–80°C) for 1–3 hours ensures complete conversion.

- Side Reactions : Prolonged heating (>5 hours) promotes dehydrogenation to pyrazoles.

Analytical Validation and Characterization

Synthetic intermediates and the final product are validated using:

- ¹H/¹³C NMR : Key peaks include pyrazoline NH (δ 13.4 ppm), aromatic protons (δ 7.2–8.0 ppm), and carbonyl carbons (δ 170–190 ppm).

- HRMS : Molecular ion [M+H]⁺ at m/z 401.3 (C₁₉H₁₇BrN₂O₃).

- X-ray Crystallography : Confirms dihedral angles and hydrogen bonding in the pyrazoline ring.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazoline ring, aromatic groups, or the carboxylic acid chain. These modifications influence pharmacological activity, solubility, and binding affinity.

Key Observations :

- Quinolinone vs. Phenyl: DQP-1105’s quinolinone group () increases molecular weight and introduces hydrogen-bonding capacity, critical for NMDA receptor antagonism.

- Dual Halogenation : Compound 25 () shows lower yield (27%) due to synthetic challenges but offers enhanced halogen-mediated hydrophobic interactions.

Pharmacological Activity

- Target Compound: Limited direct data, but structural similarity to DQP-1105 suggests NMDA receptor antagonism. DQP-1105 inhibits NMDA receptors with IC₅₀ ~100 nM, attributed to the quinolinone moiety’s interaction with the glycine-binding site .

- Antimicrobial Activity : Thiazole derivatives (e.g., ’s 2-2b–2-2g) with pyrazoline cores exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, highlighting the role of thiazole in microbial target engagement .

- Enzyme Inhibition : Pyrazolo-oxothiazolidines () inhibit alkaline phosphatase (IC₅₀ 0.8–3.2 µM), where the oxothiazolidine ring enhances electron-withdrawing effects .

Physicochemical Properties

- Solubility: The target compound’s 4-oxobutanoic acid improves aqueous solubility (~55 mg/mL in DMSO for DQP-1105 ), whereas halogenated analogs (e.g., Compound 22 ) require methanol/DCM for purification.

- Thermal Stability : Pyrazoline derivatives with electron-withdrawing groups (e.g., nitro in ’s 2-2e) exhibit higher melting points (240–242°C) due to crystal packing efficiency .

Biological Activity

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19BrN2O4, with a molecular weight of approximately 419.28 g/mol. Its structure features a pyrazole ring substituted with bromophenyl and phenyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit potent antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The presence of bromine in the structure may enhance its lipophilicity, aiding in cellular uptake and efficacy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell death or reduced inflammation.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have focused on the efficacy of this compound in different biological contexts:

- In vitro studies on cancer cell lines demonstrated significant cytotoxicity against various cancer types, with detailed assays confirming apoptosis as the primary mode of action.

- Animal models have been employed to assess anti-inflammatory effects, showing reduced swelling and pain responses in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.